molecular formula C9H10ClNO2 B6202539 methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate CAS No. 1261740-61-7

methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate

Cat. No.: B6202539
CAS No.: 1261740-61-7
M. Wt: 199.6
InChI Key:
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Description

Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group attached to a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate typically involves the reaction of 4-chloro-3-methylpyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Hydrolysis: The major product is 2-(4-chloro-3-methylpyridin-2-yl)acetic acid.

    Oxidation and Reduction: Products include pyridine N-oxide derivatives and alcohols.

Scientific Research Applications

Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-3-methyl-4-methoxypyridine: Similar in structure but with a methoxy group instead of an ester group.

    2-Chloro-4-methylpyridine: Lacks the ester group and has different reactivity and applications.

    4-Chloro-3-methylpyridine: The parent compound without the ester group.

Uniqueness

Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate is unique due to the presence of both the chlorine and ester groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

1261740-61-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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